3,5-Ditert-butyl-4-methoxybenzonitrile
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Overview
Description
3,5-Ditert-butyl-4-methoxybenzonitrile is an organic compound with the molecular formula C16H23NO. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyl-4-methoxybenzonitrile typically involves the nitrile functionalization of a substituted benzene ring. One common method is the reaction of 3,5-Ditert-butyl-4-methoxybenzaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases to facilitate the nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like crystallization and distillation are common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Ditert-butyl-4-methoxybenzoic acid.
Reduction: 3,5-Ditert-butyl-4-methoxybenzylamine.
Substitution: 3,5-Ditert-butyl-4-methoxybenzyl halides.
Scientific Research Applications
3,5-Ditert-butyl-4-methoxybenzonitrile is utilized in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Ditert-butyl-4-hydroxybenzonitrile
- 3,5-Ditert-butyl-4-methoxybenzaldehyde
- 3,5-Ditert-butyl-4-hydroxyacetophenone
Uniqueness
3,5-Ditert-butyl-4-methoxybenzonitrile is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9H,1-7H3 |
InChI Key |
KHINRPLPVUIXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C#N |
Origin of Product |
United States |
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